(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone
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Overview
Description
(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone is a chemical compound with the molecular formula C11H8ClF3O. It is characterized by the presence of a 4-chlorophenyl group and a trifluoromethyl-substituted cyclopropyl group attached to a methanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group is attached through a Friedel-Crafts acylation reaction, where the cyclopropylmethanone intermediate is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The 4-chlorophenyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)cyclopropylmethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
(4-Chlorophenyl)[(1R,2R)-rel-2-methylcyclopropyl]methanone: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and reactivity.
(4-Bromophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone: Substitutes the chlorine atom with a bromine atom, affecting the compound’s reactivity and interaction with molecular targets.
Uniqueness
(4-Chlorophenyl)[(1R,2R)-rel-2-(trifluoromethyl)cyclopropyl]methanone is unique due to the presence of both the 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the 4-chlorophenyl group provides specific reactivity and interaction potential with biological targets.
Properties
Molecular Formula |
C11H8ClF3O |
---|---|
Molecular Weight |
248.63 g/mol |
IUPAC Name |
(4-chlorophenyl)-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanone |
InChI |
InChI=1S/C11H8ClF3O/c12-7-3-1-6(2-4-7)10(16)8-5-9(8)11(13,14)15/h1-4,8-9H,5H2/t8-,9-/m1/s1 |
InChI Key |
MBBPOBNUXJCEDC-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C1C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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